![molecular formula C16H14O2 B14296293 1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene CAS No. 112232-38-9](/img/structure/B14296293.png)
1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of a buta-1,2-diene moiety linked to two benzene rings via ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene can be achieved through several methods. One common approach involves the reaction of 1,2-dibromo-1,2-diene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted diene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives with reduced diene moiety.
Substitution: Halogenated benzene derivatives and other substituted aromatic compounds.
科学的研究の応用
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of quinones through the transfer of oxygen atoms. In reduction reactions, the diene moiety is hydrogenated, resulting in the addition of hydrogen atoms to the carbon-carbon double bonds.
類似化合物との比較
Similar Compounds
1,1’-[Buta-1,3-diene-1,4-diylbis(oxy)]dibenzene: Similar structure but with a different diene configuration.
1,1’-[Buta-1,2-diylbis(oxy)]dibenzene: Lacks the diene moiety, resulting in different chemical properties.
1,1’-[Buta-1,4-diylbis(oxy)]dibenzene: Different connectivity of the buta moiety.
Uniqueness
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is unique due to its specific diene configuration, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the diene moiety allows for unique chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
112232-38-9 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
InChI |
InChI=1S/C16H14O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-12,14H,13H2 |
InChIキー |
MUYSPONBKJKLGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC=C=COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)

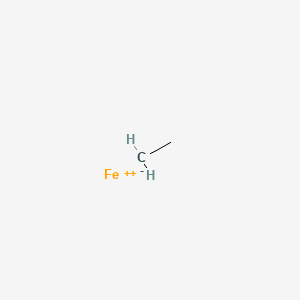
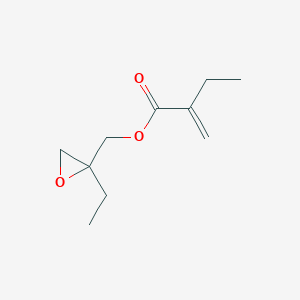

![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
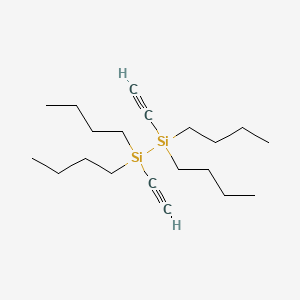

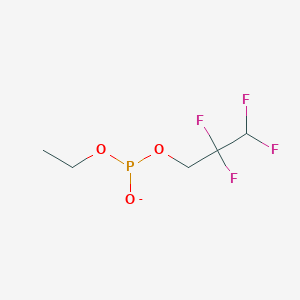
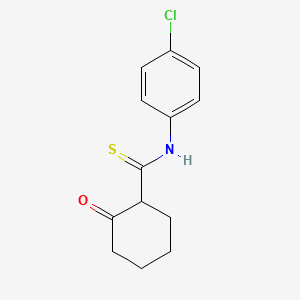
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
